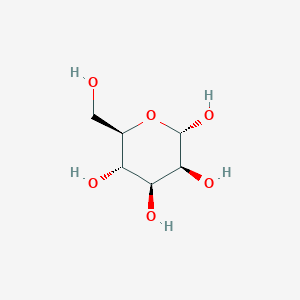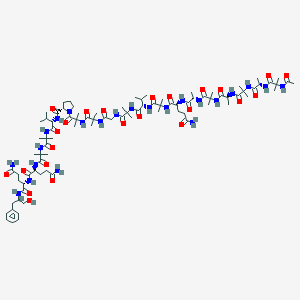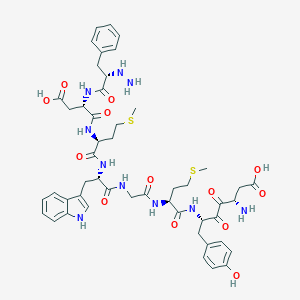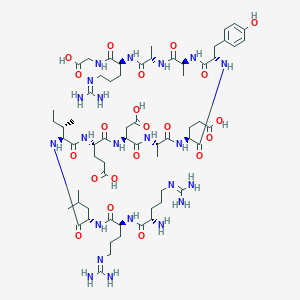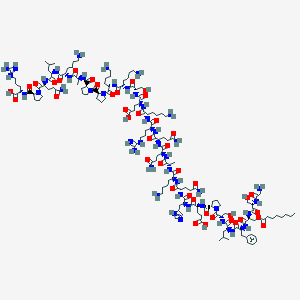
Ghrelin (rat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demoxepam is a chemical compound that belongs to the benzodiazepine class. It is a metabolite of chlordiazepoxide, which was the first benzodiazepine to be synthesized and marketed. Demoxepam exhibits properties characteristic of benzodiazepines, including anticonvulsant and anxiolytic effects .
Mechanism of Action
Target of Action
Ghrelin, a stomach hormone, acts as an endogenous ligand of the orphan G-protein-coupled receptor . It is a 28-amino acid peptide existing in two major forms: n-octanoyl-modified ghrelin and des-acyl ghrelin . The primary targets of ghrelin are the growth hormone secretagogue receptor (GHS-R) and cells in the anterior pituitary gland and hypothalamic arcuate nucleus .
Mode of Action
Ghrelin interacts with its targets to stimulate the release of growth hormone from the pituitary and stimulate appetite . It increases the intracellular calcium concentration via an inositol 1,4,5-trisphosphate (IP3) signal transduction pathway . Ghrelin also stimulates the synthesis of neuropeptide Y (NPY) and agouti-related protein (AgRP) in the arcuate nucleus neurons of the hypothalamus and hindbrain, which in turn enhance food intake .
Biochemical Pathways
Ghrelin participates in a variety of biochemical pathways. It plays a protective role in damaged tissues or organs by stimulating the secretion of other hormone-secreting axes, activating anti-inflammatory factors, and inhibiting the production of inflammatory factors . Ghrelin also has a diverse immunoregulatory role, mediating the release of anti-inflammatory cytokines such as IL-4 and 10 along with TGF-β while reducing pro-inflammatory cytokines such as TNF-α, INF-γ, and IL-1β from various immunologically competent cells .
Pharmacokinetics
Studies on ghrelin agonists have shown that they can induce a rapid and dose-dependent increase in plasma drug concentrations . These ghrelin agonists have low blood-brain barrier permeability and a plasma elimination half-life of approximately 99 minutes .
Result of Action
The action of ghrelin results in a number of molecular and cellular effects. It induces growth hormone release, stimulates appetite, and controls energy utilization . Ghrelin also enhances the value of rewarding foods, drugs, and alcohol . In rats with diabetes, the expression of ghrelin increased as a result of cachexia . Furthermore, ghrelin functions as a cardio-protective peptide by being an anti-inflammatory agent, promoting angiogenesis, inhibiting arrhythmia, and improving heart failure .
Action Environment
The action, efficacy, and stability of ghrelin can be influenced by various environmental factors. For instance, in cultured cortical neuronal networks, ghrelin increases the rate of synapse formation and activity development . Moreover, ghrelin’s action in the brain controls adipocyte metabolism . It channels nutrient partitioning toward fat storage by favoring glucose and triglyceride uptake, increasing lipogenesis, and inhibiting lipid oxidation in white adipocytes .
Biochemical Analysis
Biochemical Properties
Ghrelin acts as a ligand for G-protein coupled receptor, GHSR1A (growth hormone secretagogue receptor), and controls energy utilization and feeding . This peptide is involved in enhancing the value of rewarding foods, drugs, and alcohol .
Cellular Effects
In rats with diabetes, the expression of Ghrelin increased as a result of cachexia . This suggests that Ghrelin plays a significant role in energy homeostasis and metabolic regulation .
Molecular Mechanism
Ghrelin exerts its effects at the molecular level through binding interactions with GHSR1A . Its activation of GHSR1A influences various cellular functions, including energy utilization and feeding behavior .
Temporal Effects in Laboratory Settings
The effects of Ghrelin have been studied extensively in laboratory settings. For instance, a study found that diet-induced obesity suppresses Ghrelin in rat gastrointestinal tract and serum . This suggests that Ghrelin levels and activity can change over time in response to dietary and metabolic factors .
Dosage Effects in Animal Models
While specific dosage effects of Ghrelin in animal models are not mentioned in the search results, it’s known that Ghrelin plays a crucial role in energy homeostasis and feeding behavior . Therefore, variations in Ghrelin dosage could potentially impact these processes.
Metabolic Pathways
Ghrelin is involved in metabolic homeostasis . It interacts with GHSR1A to control energy utilization and feeding , suggesting that it plays a role in the metabolic pathways related to these processes .
Transport and Distribution
While the specific transport and distribution mechanisms of Ghrelin within cells and tissues are not mentioned in the search results, it’s known that Ghrelin is secreted mainly from the stomach . This suggests that it may be transported through the bloodstream to reach its target receptors in the brain and other tissues .
Subcellular Localization
Ghrelin is mainly expressed in the stomach, with a small amount being expressed in the hypothalamus, pituitary gland, or peripheral organs . This suggests that Ghrelin may be localized to these tissues and organs within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Demoxepam can be synthesized through a multi-step reaction starting from 4-chloroaniline. The process involves several intermediates, including 2-amino-5-chlorobenzophenone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the benzodiazepine ring structure .
Industrial Production Methods: Industrial production of demoxepam follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Demoxepam undergoes various chemical reactions, including:
Oxidation: Demoxepam can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can convert demoxepam into other benzodiazepine derivatives.
Substitution: Substitution reactions can introduce different functional groups into the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Various reduced benzodiazepine derivatives.
Substitution: Halogenated benzodiazepine compounds.
Scientific Research Applications
Demoxepam has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of benzodiazepines.
Biology: Studied for its effects on the central nervous system, particularly its interaction with GABA-A receptors.
Medicine: Investigated for its potential therapeutic effects, including its anticonvulsant and anxiolytic properties.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles
Comparison with Similar Compounds
Chlordiazepoxide: The parent compound of demoxepam, known for its anxiolytic and sedative effects.
Nordiazepam: Another metabolite of chlordiazepoxide with similar pharmacological properties.
Oxazepam: A common benzodiazepine metabolite with anxiolytic and sedative effects
Uniqueness: Demoxepam is unique in its long elimination half-life, which ranges from 14 to 95 hours. This prolonged duration of action makes it distinct from other benzodiazepines, which typically have shorter half-lives. Additionally, demoxepam’s specific metabolic pathway and its formation as a metabolite of chlordiazepoxide contribute to its unique pharmacological profile .
Properties
CAS No. |
258338-12-4 |
|---|---|
Molecular Formula |
C147H245N45O42 |
Molecular Weight |
3314.8 g/mol |
IUPAC Name |
4-[[1-[2-[[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]-octanoylamino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[5-amino-1-[[6-amino-1-[[1-[[5-amino-1-[[5-amino-1-[[1-[[6-amino-1-[[1-[[1-[[6-amino-1-[[6-amino-1-[2-[2-[[1-[[6-amino-1-[[1-[[5-amino-1-[2-[(4-carbamimidamido-1-carboxybutyl)carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-116(202)192(143(231)105(77-195)168-115(201)73-153)110(78-196)139(227)185-101(71-84-32-13-12-14-33-84)133(221)183-100(70-81(4)5)132(220)187-104(76-194)142(230)189-66-29-42-107(189)137(225)178-95(51-57-118(205)206)129(217)184-102(72-85-74-162-79-165-85)134(222)177-93(48-54-113(156)199)128(216)171-86(34-16-21-58-148)121(209)166-82(6)119(207)170-91(46-52-111(154)197)126(214)175-92(47-53-112(155)198)127(215)173-90(39-26-63-163-146(158)159)123(211)172-88(36-18-23-60-150)122(210)176-94(50-56-117(203)204)130(218)186-103(75-193)135(223)174-89(37-19-24-61-151)124(212)179-96(38-20-25-62-152)140(228)191-68-31-44-109(191)144(232)190-67-30-41-106(190)136(224)167-83(7)120(208)169-87(35-17-22-59-149)125(213)182-99(69-80(2)3)131(219)180-97(49-55-114(157)200)141(229)188-65-28-43-108(188)138(226)181-98(145(233)234)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-196H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,197)(H2,155,198)(H2,156,199)(H2,157,200)(H,162,165)(H,166,209)(H,167,224)(H,168,201)(H,169,208)(H,170,207)(H,171,216)(H,172,211)(H,173,215)(H,174,223)(H,175,214)(H,176,210)(H,177,222)(H,178,225)(H,179,212)(H,180,219)(H,181,226)(H,182,213)(H,183,221)(H,184,217)(H,185,227)(H,186,218)(H,187,220)(H,203,204)(H,205,206)(H,233,234)(H4,158,159,163)(H4,160,161,164) |
InChI Key |
YQVMHOLUYGAYNG-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCCCCCCC(=O)N(C(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC=N3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)C(=O)C(CO)NC(=O)CN |
Purity |
>95% |
sequence |
GSXFLSPEHQKAQQRKESKKPPAKLQPR |
Synonyms |
Ghrelin (rat); |
Origin of Product |
United States |
Q1: How does ghrelin interact with its receptor and what are the downstream effects in the context of inflammation? [, ]
A1: Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R). [] This interaction triggers a cascade of intracellular signaling events, influencing various physiological processes. While primarily recognized for its role in appetite regulation, ghrelin also demonstrates anti-inflammatory properties. [] For instance, in the stomach of diabetic rats, exogenous ghrelin administration was linked to a reduction in pro-inflammatory markers like interleukin-6 (IL-6) and interleukin-1β (IL-1β), suggesting a potential protective effect against inflammation. []
Q2: The research mentions changes in ghrelin levels during mesenteric ischemia in rats. Could you elaborate on the significance of these findings? []
A2: The study observing ghrelin levels during mesenteric ischemia in a rat model highlights a crucial aspect of the hormone's response to acute physiological stress. [] The research demonstrated a significant increase in plasma ghrelin levels following the induction of ischemia, with the highest concentrations observed at the later stages of the experiment (180 minutes). [] This surge in ghrelin levels suggests a potential protective mechanism activated in response to ischemic injury. While further research is needed to fully understand the underlying mechanisms, these findings point towards a possible therapeutic role for ghrelin in mitigating ischemia-reperfusion injury.
Q3: How does altered ghrelin signaling, particularly in relation to leptin, contribute to appetite changes in conditions like adjuvant arthritis? []
A3: Adjuvant arthritis in rats presents a compelling model for studying anorexia associated with chronic inflammatory conditions. Research indicates a complex interplay between ghrelin and leptin, two key hormones regulating appetite, in this context. [] Despite elevated ghrelin levels, a potent appetite stimulant, adjuvant arthritis rats exhibit reduced food intake and weight loss. [] This paradox might be attributed to the concurrent decrease in leptin, a hormone signaling satiety, and an overexpression of the orexigenic neuropeptide Y (NPY) in the hypothalamus. [] This suggests that the anorexigenic pathways, potentially driven by inflammation, overpower the orexigenic signals from ghrelin, leading to the observed appetite suppression.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



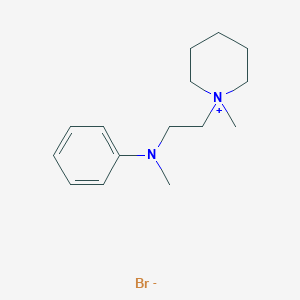
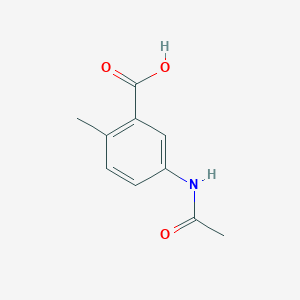
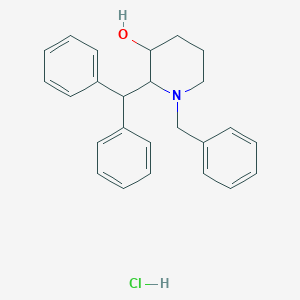
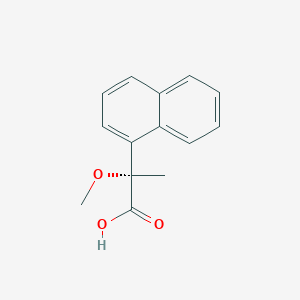
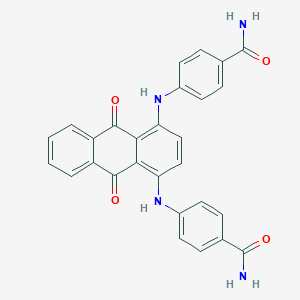
![Thiazolo[4,5-b]pyridin-2(3H)-one, 7-methoxy-, hydrazone (9CI)](/img/structure/B13073.png)
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)
